7-butylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-butylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a butylsulfanyl group at the 7-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-butylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is typically carried out under mild conditions, often using a catalyst such as a Schiff base zinc complex supported on magnetite nanoparticles . The reaction conditions may include heating the mixture at around 60°C under solvent-free conditions to achieve good yields.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave irradiation has been reported to be an efficient and eco-friendly method for synthesizing triazolopyrimidines . This method involves the use of enaminonitriles and benzohydrazides, leading to the formation of the desired product in a short reaction time with good yields.
Chemical Reactions Analysis
Types of Reactions: 7-butylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-butylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-butylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the ERK signaling pathway by decreasing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other proteins and enzymes, modulating their activity and affecting various biological processes.
Comparison with Similar Compounds
- 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-aryl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness: 7-butylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
7-butylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S/c1-3-4-5-15-9-6-8(2)13-10-11-7-12-14(9)10/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXNKNKDYINJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC(=NC2=NC=NN12)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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